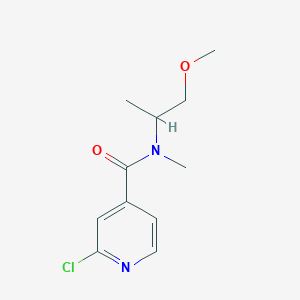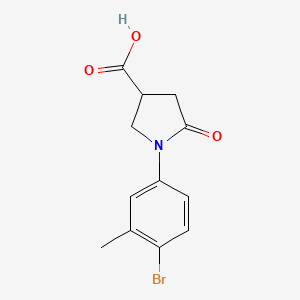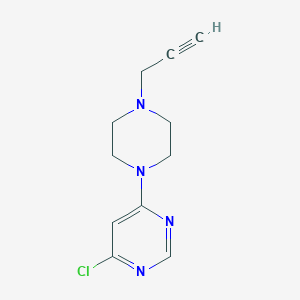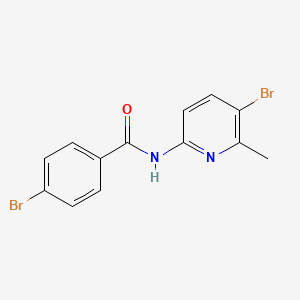
1-(5-メチルチオフェン-3-イル)プロパン-1-オール
説明
“1-(5-Methylthiophen-3-yl)propan-1-ol” is a compound that belongs to the class of thiophene derivatives . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
科学的研究の応用
抗炎症剤
チオフェン誘導体は、1-[1-(2,5-ジメチルチオフェン-3-イル)エチル]-1-ヒドロキシウレアなどのように、抗炎症剤として作用することが報告されています . これは、「1-(5-メチルチオフェン-3-イル)プロパン-1-オール」が新しい抗炎症薬の開発に潜在的に使用できることを示唆しています。
抗精神病薬
チオフェン化合物は、抗精神病作用を持つことが判明しています . したがって、「1-(5-メチルチオフェン-3-イル)プロパン-1-オール」は、精神障害の治療における潜在的な使用について研究することができます。
抗不整脈薬
チオフェン誘導体は、抗不整脈効果を示しています . これは、「1-(5-メチルチオフェン-3-イル)プロパン-1-オール」が心臓のリズム障害を治療するための薬物の開発に使用できることを示唆しています。
抗不安薬
チオフェン化合物は、抗不安作用を示しています . これは、「1-(5-メチルチオフェン-3-イル)プロパン-1-オール」が新しい抗不安薬の開発に潜在的に使用できることを示唆しています。
抗真菌剤
チオフェン誘導体は、抗真菌作用を持つことが判明しています . これは、「1-(5-メチルチオフェン-3-イル)プロパン-1-オール」が新しい抗真菌薬の開発に使用できることを示唆しています。
抗酸化剤
チオフェン化合物は、抗酸化作用を示しています . これは、「1-(5-メチルチオフェン-3-イル)プロパン-1-オール」が新しい抗酸化剤の開発に潜在的に使用できることを示唆しています。
将来の方向性
Thiophene and its derivatives, including “1-(5-Methylthiophen-3-yl)propan-1-ol”, continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, it can be expected that future research will focus on the synthesis and investigation of new structural prototypes with more effective pharmacological activity.
特性
IUPAC Name |
1-(5-methylthiophen-3-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12OS/c1-3-8(9)7-4-6(2)10-5-7/h4-5,8-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNNXASBAJHXCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CSC(=C1)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(Z)-hexyl 3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate](/img/structure/B2429672.png)



![3-(2-chlorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2429677.png)

![tert-butyl N-[4-(2-hydroxyethyl)thian-4-yl]carbamate](/img/structure/B2429680.png)
![3-(2-Methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2429683.png)

![Carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)](/img/structure/B2429686.png)
